![molecular formula C13H21Cl2N3O B1383295 1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride CAS No. 1803602-14-3](/img/structure/B1383295.png)
1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride
Overview
Description
“1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride” is a chemical compound . It is related to “1-[4-(3-Aminophenyl)piperazin-1-yl]ethanone” which has a CAS Number of 206879-65-4 .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.268, a density of 1.1±0.1 g/cm3, a boiling point of 382.4±27.0 °C at 760 mmHg, and a melting point of 107-110 °C (lit.) .Scientific Research Applications
Cancer Research
The compound has been used in the development of substances that target Poly (ADP-Ribose) Polymerase in human breast cancer cells, showing significant loss of cell viability in MCF-10A cells, which is comparable to the effects of Olaparib .
Organic Synthesis
It serves as an important organic intermediate that can be used in the synthesis of various compounds, including those with potential therapeutic applications .
Enzyme Inhibition Studies
This compound has been involved in studies related to enzyme inhibition, which is crucial for understanding the mechanisms of certain diseases and developing corresponding treatments .
Structural Analysis and Drug Design
The compound’s structure has been analyzed for its potential use in drug design, particularly for its interactions with other molecules and potential efficacy in treating diseases .
Pharmaceutical Intermediates
It is also used as a pharmaceutical intermediate, which is a substance used during the synthesis of pharmaceutical drugs .
Scientific Documentation
There is extensive scientific documentation available, including material safety data sheets (MSDS), peer-reviewed papers, and technical documents that provide a wealth of information on its properties and applications .
Mechanism of Action
Mode of Action
It’s worth noting that compounds with similar structures have been observed to interact with their targets, leading to various cellular changes .
Biochemical Pathways
Related compounds have been observed to influence the phosphorylation of h2ax in mcf-7 cells .
Result of Action
Compounds with similar structures have been observed to produce loss of cell viability in mcf-10a cells .
properties
IUPAC Name |
1-[4-[4-(aminomethyl)phenyl]piperazin-1-yl]ethanone;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O.2ClH/c1-11(17)15-6-8-16(9-7-15)13-4-2-12(10-14)3-5-13;;/h2-5H,6-10,14H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSKDYJCTBHRXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=CC=C(C=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(Aminomethyl)phenyl)piperazin-1-yl)ethanone dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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